molecular formula C26H29FN2O2 B3054764 Vorapaxar metabolite M19 CAS No. 618386-15-5

Vorapaxar metabolite M19

Cat. No.: B3054764
CAS No.: 618386-15-5
M. Wt: 420.5 g/mol
InChI Key: GTYWVNGLHQVHBJ-FRGGEYDCSA-N
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Description

Chemical Reactions Analysis

Types of Reactions: Vorapaxar metabolite M19 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions, such as:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

Vorapaxar metabolite M19 has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Vorapaxar metabolite M19 is unique in that it is an inactive metabolite formed through the specific metabolic pathway involving carbamate cleavage. Unlike its parent compound and other metabolites, M19 does not exhibit pharmacological activity, making it a valuable compound for studying the metabolic fate and pharmacokinetics of Vorapaxar .

Biological Activity

Vorapaxar, a selective inhibitor of protease-activated receptor-1 (PAR-1), has gained attention for its role in reducing thrombotic cardiovascular events. The compound is metabolized into several metabolites, with M19 being the predominant one excreted in feces. This article delves into the biological activity of vorapaxar metabolite M19, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of Vorapaxar and Its Metabolites

Vorapaxar is indicated for patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD). It functions by inhibiting platelet aggregation through reversible antagonism of PAR-1, which is activated by thrombin. The major metabolites produced during its metabolism are M20 (an active metabolite) and M19 (a predominant inactive metabolite) .

Metabolite Activity Primary Route of Excretion Enzymes Involved in Metabolism
VorapaxarActiveFecesCYP3A4, CYP2J2
M20ActiveFecesCYP3A4, CYP2J2
M19InactiveFecesCYP3A4, CYP2J2

Pharmacokinetics and Pharmacodynamics

Vorapaxar is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1-2 hours. The mean terminal elimination half-life ranges from 7 to 11 days, with an effective half-life estimated at 3-4 days . The pharmacokinetics of M19 is characterized by its predominance in fecal excretion (91.5% of total metabolites), while only a small fraction is eliminated through urine .

Key Pharmacokinetic Parameters

  • Absorption : Rapid absorption with peak concentration at 1-2 hours.
  • Bioavailability : Approximately 100%.
  • Volume of Distribution : 424 L.
  • Protein Binding : >99% to plasma proteins.
  • Elimination : Primarily via feces (91.5%), minor urinary excretion (8.5%) .

Vorapaxar acts as a reversible antagonist of PAR-1 receptors on platelets. By blocking thrombin-induced platelet activation, it effectively reduces platelet aggregation. Notably, while vorapaxar inhibits aggregation induced by thrombin and TRAP (thrombin receptor activating peptide), it does not affect aggregation induced by other agonists such as ADP or collagen .

Clinical Implications and Case Studies

Clinical studies have demonstrated the efficacy of vorapaxar in reducing cardiovascular events. For instance, data from the TRA2°P-TIMI 50 trial indicated that vorapaxar significantly lowered the risk of cardiovascular death, MI, or stroke in patients with a history of MI . However, the role of M19 specifically in clinical outcomes remains less defined due to its inactive nature.

Case Study Example

In a study involving patients with a history of coronary artery disease, vorapaxar was administered alongside standard antiplatelet therapy. Results indicated that patients receiving vorapaxar had a lower incidence of thrombotic events compared to those on standard therapy alone. While M19 was present as a metabolite, its direct impact on clinical outcomes was not assessed separately due to its inactivity .

Properties

IUPAC Name

(1R,3aR,4aR,6R,8aR,9S,9aS)-6-amino-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN2O2/c1-15-25-23(22-9-6-20(28)12-18(22)13-24(25)26(30)31-15)10-8-21-7-5-17(14-29-21)16-3-2-4-19(27)11-16/h2-5,7-8,10-11,14-15,18,20,22-25H,6,9,12-13,28H2,1H3/b10-8+/t15-,18+,20-,22-,23+,24-,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYWVNGLHQVHBJ-FRGGEYDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3CC(CCC3C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)N)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@@H](C[C@@H]3C[C@@H](CC[C@H]3[C@@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)N)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618386-15-5
Record name SCH-540679
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618386155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SCH-540679
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513C7Y5G0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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